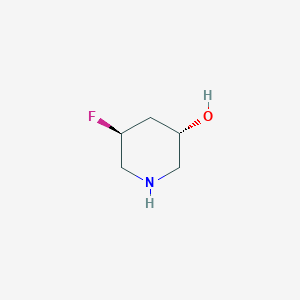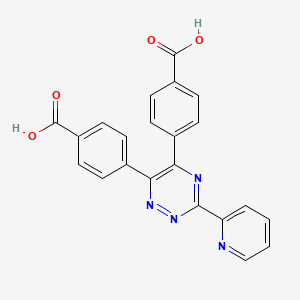![molecular formula C13H16N2O3 B12938700 Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 180910-62-7](/img/structure/B12938700.png)
Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as melatonin, is a naturally occurring compound found in animals and plants. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. Melatonin is synthesized from the amino acid tryptophan and is secreted by the pineal gland in the brain. It has various biological functions, including antioxidant properties and modulation of immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with tryptophan, an essential amino acid.
Hydroxylation: Tryptophan is hydroxylated to form 5-hydroxytryptophan.
Decarboxylation: 5-Hydroxytryptophan is then decarboxylated to form serotonin.
Acetylation: Serotonin undergoes acetylation to form N-acetylserotonin.
Methylation: Finally, N-acetylserotonin is methylated to produce N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Industrial Production Methods
Industrial production of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide involves similar steps but is optimized for large-scale synthesis. The process includes:
Fermentation: Using microbial fermentation to produce tryptophan.
Chemical Conversion: Converting tryptophan to serotonin through enzymatic or chemical methods.
Purification: Purifying the intermediate compounds and final product using chromatography and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduction: Reduction can produce various reduced forms of the compound.
Substitution: Substitution reactions can yield halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in circadian rhythms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Used in the formulation of dietary supplements and pharmaceuticals
Wirkmechanismus
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide exerts its effects through several mechanisms:
Receptor Binding: It binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Immune Modulation: It modulates immune responses by influencing cytokine production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: A precursor in the synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, involved in mood regulation.
N-Acetylserotonin: An intermediate in the synthesis, also has biological activity.
Tryptophan: An essential amino acid and starting material for synthesis.
Uniqueness
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unique due to its dual role in regulating sleep and acting as an antioxidant. Its ability to cross the blood-brain barrier and its involvement in various physiological processes make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
180910-62-7 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-6-5-10-8-15(17)13-4-3-11(18-2)7-12(10)13/h3-4,7-8,17H,5-6H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
MHWCDVGCQXQJDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


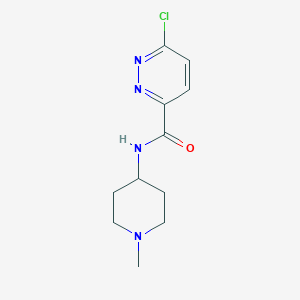

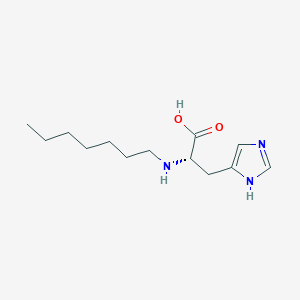
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)

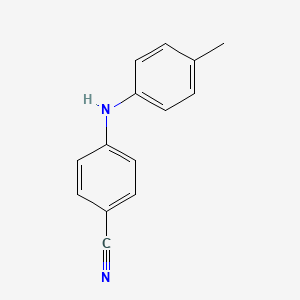
![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
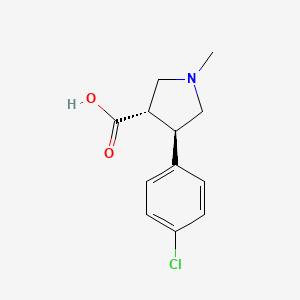
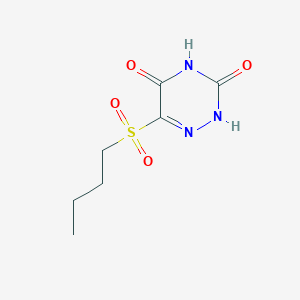
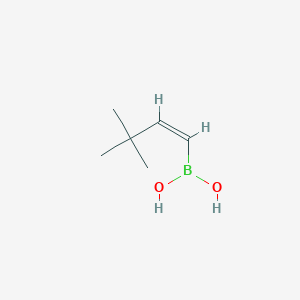

![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
